methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate
Overview
Description
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate is an organosulfur compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butylsulfanyl group, a methylcarbamoyl group, and an ethanimidothioate moiety.
Mechanism of Action
Target of Action
R5421, also known as Scramblase-IN-1 or MFCD17215986, primarily targets the phospholipid scramblase . Phospholipid scramblase is an enzyme that plays a crucial role in the translocation of phospholipids between the two leaflets of a lipid bilayer of a cell membrane .
Mode of Action
R5421 acts as an inhibitor of the scramblase activity . It interferes with the function of scramblase, thereby affecting the movement of phospholipids across the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by R5421 involves the regulation of phosphatidylserine (PS) exposure . Under normal conditions, PS is confined to the inner leaflet of the plasma membrane. The activity of scramblase disrupts this asymmetry, causing PS to be exposed on the cell surface . By inhibiting scramblase, R5421 reduces PS exposure .
Result of Action
R5421 reduces the extent of PS exposure in procoagulant platelets by maintaining flippase activity . Flippase is another enzyme that helps maintain the asymmetry of the cell membrane by moving phospholipids from the outer leaflet to the inner leaflet . By preserving flippase activity, R5421 indirectly inhibits scramblase activity .
Action Environment
The action of R5421 is influenced by environmental factors such as temperature and time . For instance, R5421 inhibits A23187-induced PS exposure in a time- and temperature-dependent manner . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate typically involves the following steps:
Formation of the butylsulfanyl group: This can be achieved by reacting butylthiol with an appropriate halide under basic conditions.
Introduction of the methylcarbamoyl group: This step involves the reaction of methyl isocyanate with a suitable nucleophile.
Formation of the ethanimidothioate moiety: This can be synthesized by reacting an appropriate thioamide with an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl (1E)-N-[ethylsulfanyl(methyl)carbamoyl]oxyethanimidothioate: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
Methyl (1E)-N-[butylsulfanyl(ethyl)carbamoyl]oxyethanimidothioate: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxypropanimidothioate: Similar structure but with a propanimidothioate moiety instead of an ethanimidothioate moiety.
Uniqueness
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAUWZEJURQOJ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSN(C)C(=O)ON=C(C)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSN(C)C(=O)O/N=C(\C)/SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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